(R)-(-)-1-Amino-2-propanol is a neuromodulator and a precursor to neurotransmitters like norepinephrine and dopamine. Source: [A Stereoselective Synthesis of (R)-(-)-1-Amino-2-Propanol and Its Resolution: ] Researchers study its effects on various brain functions, including:
Due to its interaction with neurotransmitters, (R)-(-)-1-amino-2-propanol is being explored for its potential therapeutic applications in:
(R)-(-)-1-Amino-2-propanol, also known as (R)-1-aminopropan-2-ol, is an organic compound with the molecular formula C₃H₉NO. It is a chiral amino alcohol characterized by its R-configuration. The compound appears as a colorless liquid and has applications in various fields, particularly in pharmaceuticals and chemical synthesis. Its structure features a hydroxyl group (-OH) and an amino group (-NH₂) attached to a propanol backbone, making it an important intermediate in organic synthesis and biochemical processes .
(R)-(-)-1-Amino-2-propanol exhibits several biological activities:
Several methods exist for synthesizing (R)-(-)-1-amino-2-propanol:
(R)-(-)-1-Amino-2-propanol has diverse applications:
Research on (R)-(-)-1-amino-2-propanol has explored its interactions with biological systems and other compounds:
Several compounds share structural or functional similarities with (R)-(-)-1-amino-2-propanol. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
1-Aminopropan-2-ol | Same base structure | Can exist as both R and S enantiomers |
Diisopropanolamine | Contains two isopropanolamine units | More complex structure with additional amine groups |
Triisopropanolamine | Contains three isopropanolamine units | Higher molecular weight and viscosity |
2-Hydroxypropanamine | Hydroxyl group on propyl chain | Lacks amino functionality compared to 1-amino form |
These compounds highlight the uniqueness of (R)-(-)-1-amino-2-propanol due to its specific chiral configuration and its role as a precursor in drug synthesis and metabolic pathways.
Corrosive